5-Bromo-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
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Overview
Description
5-Bromo-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine is a heterocyclic compound that features a bromine atom at the 5-position of a pyridine ring, which is further substituted with a 4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized by reacting an appropriate amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Bromination: The bromination of the pyridine ring can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Coupling Reaction: The final step involves coupling the brominated pyridine with the oxazoline derivative using a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxazoline ring can be oxidized to oxazole or reduced to an amine.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Products depend on the nucleophile used, such as 5-amino-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine.
Oxidation: 5-Bromo-2-(4-tert-butyl-oxazol-2-yl)pyridine.
Reduction: 5-Bromo-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)amine.
Scientific Research Applications
5-Bromo-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it is valuable in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine depends on its application:
Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Binding: The compound can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Chemical Reactivity: Its bromine atom and oxazoline ring make it reactive towards various chemical transformations, facilitating its use in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine: Similar structure but with a methyl group instead of a tert-butyl group.
2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine: Lacks the bromine atom, affecting its reactivity and applications.
5-Chloro-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine: Chlorine instead of bromine, which may influence its chemical properties and reactivity.
Uniqueness
5-Bromo-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine is unique due to the presence of both a bromine atom and a tert-butyl-substituted oxazoline ring. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C12H15BrN2O |
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Molecular Weight |
283.16 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H15BrN2O/c1-12(2,3)10-7-16-11(15-10)9-5-4-8(13)6-14-9/h4-6,10H,7H2,1-3H3 |
InChI Key |
UPDHTVYVNBDRNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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